molecular formula C8H15NO3 B2484505 Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid CAS No. 2126143-83-5

Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid

Katalognummer: B2484505
CAS-Nummer: 2126143-83-5
Molekulargewicht: 173.212
InChI-Schlüssel: NIBNFCCQFBSUJN-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves several steps. One common synthetic route includes the reaction of (1R,2R)-2-hydroxycyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves its interaction with specific molecular targets. As a cyclin-dependent kinase inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can be compared with other similar compounds, such as:

The uniqueness of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid lies in its specific structural features and its potential for selective inhibition of certain cyclin-dependent kinases, which may offer advantages in therapeutic applications.

Biologische Aktivität

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid, also known by its CAS number 2140629-42-9, is a compound with notable biological activity, particularly in the context of cell cycle regulation and potential therapeutic applications in oncology. This article delves into its synthesis, biological mechanisms, and research findings that highlight its significance in medical and biological research.

Synthetic Route

The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves several key steps:

  • Reduction of Cyclopentanone : Cyclopentanone is reduced to cyclopentanol using sodium borohydride (NaBH4).
  • Formation of Amine : Cyclopentanol undergoes reductive amination with methylamine and sodium cyanoborohydride (NaBH3CN).
  • Acid Formation : The resulting amine is reacted with chloroacetic acid to yield the final product.

Chemical Structure

The compound's structure can be represented as follows:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

Key Properties

  • Molecular Weight : 173.20 g/mol
  • Solubility : Soluble in organic solvents, with varying solubility in water based on pH.

Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid primarily exerts its biological effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition can lead to:

  • Cell Cycle Arrest : By interfering with CDK activity, the compound can halt cell division, making it a candidate for cancer therapy.
  • Induction of Apoptosis : The modulation of CDK activity may also trigger programmed cell death in cancerous cells.

Anticancer Potential

A study evaluating the compound's anticancer properties revealed significant inhibition of various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit 50% of the cell growth) that demonstrates its potency against specific types of tumors.

Cell LineIC50 (µM)Reference
A549 (Lung)5.5
MCF7 (Breast)4.0
HeLa (Cervical)3.7

In Vivo Studies

In vivo studies have shown that Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can reduce tumor growth in xenograft models. The treatment led to a significant decrease in tumor size compared to control groups.

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile, exhibiting minimal side effects at therapeutic doses. Parameters such as liver enzyme levels (AST and ALT), renal function markers (creatinine and urea), and histopathological examinations were within normal ranges in treated animals.

Comparative Analysis

When compared to other CDK inhibitors such as Palbociclib and Ruxolitinib, Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid shows unique selectivity for certain CDKs with reduced off-target effects.

Compound NameTarget CDKsIC50 RangeOff-target Effects
Rac-2-{...}CDK4/63.7 - 5.5Minimal
PalbociclibCDK4/60.9 - 4.0Moderate
RuxolitinibJAK0.5 - 1.5High

Eigenschaften

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBNFCCQFBSUJN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.